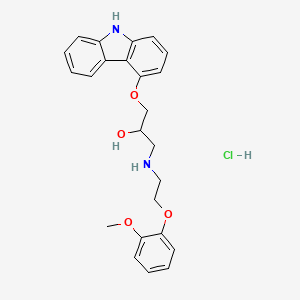
Carvedilol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A carbazole and propanol derivative that acts as a non-cardioselective beta blocker and vasodilator. It has blocking activity for ALPHA 1 ADRENERGIC RECEPTORS and, at higher doses, may function as a blocker of CALCIUM CHANNELS; it also has antioxidant properties. Carvedilol is used in the treatment of HYPERTENSION; ANGINA PECTORIS; and HEART FAILURE. It can also reduce the risk of death following MYOCARDIAL INFARCTION.
Aplicaciones Científicas De Investigación
Clinical Applications
1.1 Heart Failure Management
Carvedilol is extensively used in treating congestive heart failure (CHF). It has been shown to improve symptoms and reduce mortality in patients with moderate to severe heart failure. A multicenter study demonstrated that carvedilol significantly improved the symptomatic status of patients when used alongside standard therapies such as digoxin and diuretics, leading to a notable reduction in morbidity and mortality rates .
1.2 Hypertension Treatment
While not a first-line treatment for hypertension, carvedilol effectively lowers blood pressure by causing vasodilation through its alpha-1 blocking action. Studies indicate that it may be beneficial for hypertensive patients, particularly those with concomitant heart failure or left ventricular dysfunction .
1.3 Post-Myocardial Infarction
Carvedilol is indicated for patients recovering from myocardial infarction. It aids in improving survival rates by mitigating the adverse effects of sympathetic nervous system activation following a heart attack .
1.4 Prevention of Oesophageal Variceal Bleeding
Research has shown that carvedilol can reduce the risk of bleeding from oesophageal varices in patients with liver cirrhosis, providing an important therapeutic option in managing complications associated with liver disease .
Pharmacokinetics
Carvedilol is well absorbed after oral administration but undergoes significant first-pass metabolism in the liver, resulting in approximately 25% bioavailability. The drug is available in various formulations, including immediate-release tablets and extended-release capsules .
Case Studies and Research Findings
4.1 Efficacy in Heart Failure
A double-blind study involving 278 patients with moderate to severe heart failure revealed that carvedilol significantly improved ejection fraction and reduced clinical deterioration compared to placebo. The study highlighted its role as an adjunct therapy alongside standard heart failure treatments .
4.2 Blood Pressure Control
In a controlled trial comparing carvedilol with conventional antihypertensive therapies, patients receiving carvedilol showed significant reductions in systolic and diastolic blood pressure, alongside improvements in metabolic parameters such as blood sugar levels .
Safety Profile and Side Effects
Common side effects include dizziness, fatigue, hypotension, and gastrointestinal disturbances. Severe adverse effects may involve bronchospasm and liver dysfunction; thus, caution is advised in patients with pre-existing liver conditions .
Propiedades
Número CAS |
374779-41-6 |
|---|---|
Fórmula molecular |
C24H27ClN2O4 |
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C24H26N2O4.ClH/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;/h2-12,17,25-27H,13-16H2,1H3;1H |
Clave InChI |
OSZYHTJPTLLICF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |
SMILES canónico |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |
Sinónimos |
14C-labeled Carvedilol BM 14190 BM-14190 BM14190 carvedilol carvedilol hydrochloride Carvedilol, (+) Carvedilol, (+)-isomer carvedilol, (+-)-isomer Carvedilol, (-) Carvedilol, (-)-isomer carvedilol, (R)-isomer carvedilol, (S)-isomer Carvedilol, 14C labeled carvedilol, 14C-labeled Coreg Coropres Dilatrend Eucardic Kredex Querto |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















